molecular formula C3H3ClN2O2S B1612230 1H-Imidazole-2-sulfonyl chloride CAS No. 281221-70-3

1H-Imidazole-2-sulfonyl chloride

Cat. No.: B1612230
CAS No.: 281221-70-3
M. Wt: 166.59 g/mol
InChI Key: RWHIKEMYOLGZOC-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The sulfonyl chloride group attached to the imidazole ring makes this compound particularly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of imidazole with chlorosulfonic acid. The reaction typically proceeds as follows:

  • Imidazole is dissolved in an appropriate solvent, such as dichloromethane.
  • Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
  • The mixture is stirred for a specific period, usually a few hours, to ensure complete reaction.
  • The product is then isolated by filtration and purified through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to facilitate the reaction.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

1H-Imidazole-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical and physical properties of the target compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs with antimicrobial, antifungal, and anticancer properties.

    Industry: Applied in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 1H-Imidazole-2-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound valuable in drug development and other applications.

Comparison with Similar Compounds

1H-Imidazole-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    1H-Imidazole-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached at a different position on the imidazole ring.

    1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride: Contains additional methyl groups, which can influence its reactivity and applications.

Uniqueness: The position of the sulfonyl chloride group on the imidazole ring in this compound provides unique reactivity patterns and makes it suitable for specific synthetic applications that may not be achievable with other sulfonyl chloride derivatives.

Properties

IUPAC Name

1H-imidazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHIKEMYOLGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601939
Record name 1H-Imidazole-2-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281221-70-3
Record name 1H-Imidazole-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281221-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-sulfonyl chloride
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Synthesis routes and methods

Procedure details

More specifically, (1) according to Reaction scheme 8, an aminoimidazole is converted into a diazonium salt by using sodium nitrite or the like in hydrochloric acid, hydrobromic acid or the like and then sulfur dioxide is reacted with the resulting diazonium salt in the presence of a catalyst which is usually used for diazonium decomposition such as a copper salt or the like, to afford a corresponding imidazolesulfonyl chloride. With the resulting compound was reacted an aqueous ammonia to give the desired pyrazolesulfonamide (V).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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